N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
CAS No.: 88346-81-0
VCID: VC20149988
Molecular Formula: C17H11F3N2
Molecular Weight: 300.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline, also known as (E)-1-(Quinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]methanimine, is a complex organic compound with a molecular formula of C17H11F3N2 and a molecular weight of 300.28 g/mol . This compound combines a quinoline ring with a trifluoromethyl-substituted aniline, making it a candidate for various applications in organic chemistry and pharmaceutical research. Synthesis and PreparationWhile specific synthesis protocols for N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline are not detailed in the available literature, compounds with similar structures are often synthesized through condensation reactions between appropriate aldehydes and amines. For instance, quinoline-based compounds can be prepared using various methods, including the Skraup reaction for quinoline synthesis and subsequent modification to introduce the methanimine and trifluoromethyl groups . Research Findings and Future DirectionsGiven the compound's structure, it may exhibit fluorescence or other optical properties due to the quinoline ring, similar to other quinoline derivatives that show aggregation-induced emission (AIE) activity . Future research could focus on exploring its photophysical properties and potential applications in materials science or biomedical imaging. Moreover, the compound's structural similarity to known kinase inhibitors, such as 4-anilinoquinolines, suggests potential biological activity against specific kinases . Investigating its inhibitory effects on enzymes like cyclin G associated kinase (GAK) could provide insights into its therapeutic potential. |
---|---|
CAS No. | 88346-81-0 |
Product Name | N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline |
Molecular Formula | C17H11F3N2 |
Molecular Weight | 300.28 g/mol |
IUPAC Name | 1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine |
Standard InChI | InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H |
Standard InChIKey | JAFWLVGRAMQCCF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F |
PubChem Compound | 13120192 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume